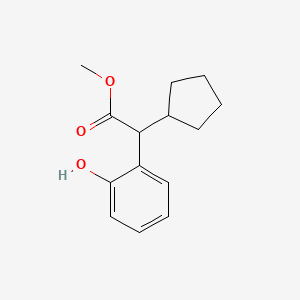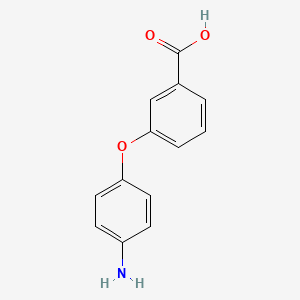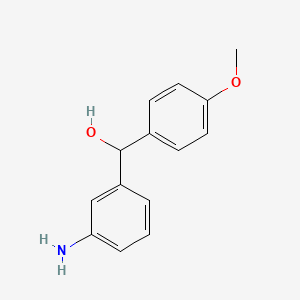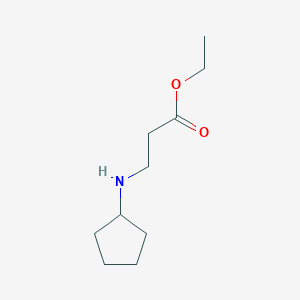
6-Fluorpyridin-2-boronsäure
Übersicht
Beschreibung
6-Fluoropyridine-2-boronic acid: is an organoboron compound with the molecular formula C5H5BFNO2 . It is a derivative of pyridine, where the boronic acid group is attached to the second carbon of the pyridine ring, and a fluorine atom is attached to the sixth carbon. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyridine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
The primary target of 6-Fluoropyridine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 6-Fluoropyridine-2-boronic acid involves its interaction with the SM cross-coupling reaction. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoropyridine-2-boronic acid are primarily related to the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon–carbon bonds under mild conditions . The organoboron reagents used in this process, such as 6-Fluoropyridine-2-boronic acid, have properties that have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the action of 6-Fluoropyridine-2-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making 6-Fluoropyridine-2-boronic acid a valuable tool in organic chemistry .
Action Environment
The action of 6-Fluoropyridine-2-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a metal catalyst, typically palladium . The reaction conditions, such as temperature and pH, can also impact the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .
Biochemische Analyse
Biochemical Properties
6-Fluoropyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue . This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes. Additionally, 6-Fluoropyridine-2-boronic acid can interact with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π interactions, influencing their structure and function.
Cellular Effects
The effects of 6-Fluoropyridine-2-boronic acid on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific enzymes, it can alter signaling pathways that depend on those enzymes, leading to changes in cell behavior and function . Additionally, its interaction with nucleic acids can affect gene expression by stabilizing or destabilizing certain DNA or RNA structures. This compound’s impact on cellular metabolism can also be significant, as it may interfere with metabolic enzymes, leading to altered metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 6-Fluoropyridine-2-boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming reversible covalent bonds with active site residues, such as serine in serine proteases . This inhibition can block the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids can influence the stability and function of these molecules, affecting gene expression and other nucleic acid-related processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoropyridine-2-boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for maintaining its biochemical activity over extended periods.
Dosage Effects in Animal Models
The effects of 6-Fluoropyridine-2-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its intended biochemical effects, such as enzyme inhibition . At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes are detected. These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
6-Fluoropyridine-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can be metabolized by enzymes such as oxidases and transferases, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways can influence the overall impact of the compound on cellular function, as the metabolites may interact with different biomolecules and pathways.
Transport and Distribution
Within cells and tissues, 6-Fluoropyridine-2-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can affect its biochemical activity, as higher concentrations in specific areas may enhance its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 6-Fluoropyridine-2-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the nucleus, where it can interact with nucleic acids, or to the cytoplasm, where it can inhibit enzymes involved in metabolic processes. The localization of the compound can significantly impact its activity and function, as it determines the accessibility to its target biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-2-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of the C-H or C-F bond on the pyridine ring using iridium or rhodium catalysts.
[4+2] Cycloadditions: This method involves the cycloaddition of suitable precursors to form the desired boronic acid.
Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoropyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Halides: React with the boronic acid group in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Formed from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridine-3-boronic acid
- 4-Fluoropyridine-2-boronic acid
- 3-Fluoropyridine-2-boronic acid
Comparison: 6-Fluoropyridine-2-boronic acid is unique due to the position of the fluorine atom and the boronic acid group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and the types of reactions it undergoes. Compared to other fluoropyridine boronic acids, 6-Fluoropyridine-2-boronic acid may exhibit different reactivity patterns and selectivity in coupling reactions .
Eigenschaften
IUPAC Name |
(6-fluoropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRPJYXNBIBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628609 | |
| Record name | (6-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916176-61-9 | |
| Record name | (6-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)








